molecular formula C16H23FN2O3S B4498530 N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4498530
M. Wt: 342.4 g/mol
InChI Key: ORHMUQNOGOFYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a propyl chain, and a methanesulfonylpiperidine moiety. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methanesulfonyl and carboxamide groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of Methanesulfonyl and Carboxamide Groups: These functional groups can be introduced through sulfonylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antitubercular properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE include other piperidine derivatives and fluorophenyl-containing compounds. Examples include:

  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(3-Fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties. This uniqueness makes it a compound of interest for further research and development.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)propyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-23(21,22)19-11-3-5-14(12-19)16(20)18-10-2-4-13-6-8-15(17)9-7-13/h6-9,14H,2-5,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHMUQNOGOFYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(4-FLUOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.